Ethyl 6-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a chloro group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the Boronic Ester Formation reaction, where a suitable precursor is reacted with a boronic acid derivative under specific conditions to introduce the boronic ester group[_{{{CITATION{{{_2{Ethyl 6- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo 1,2-a ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and cross-coupling reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently employed, using reagents like palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃).
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, substituted analogs, and cross-coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions , which are essential in organic synthesis.
Biology: In biological research, Ethyl 6-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate can be employed as a probe or inhibitor in studying biological pathways and enzyme activities.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may be exploited to design drugs with specific biological targets.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various industrial chemicals, including agrochemicals and materials for electronic devices.
Mechanism of Action
The mechanism by which Ethyl 6-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound acts as a boronic ester , facilitating the formation of carbon-carbon bonds through the action of palladium catalysts. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.
Comparison with Similar Compounds
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene
Uniqueness: Ethyl 6-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate stands out due to its imidazo[1,2-a]pyridine core, which is not commonly found in other boronic ester compounds. This structural feature imparts unique chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
ethyl 6-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BClN2O4/c1-6-22-14(21)12-9-20-8-10(18)7-11(13(20)19-12)17-23-15(2,3)16(4,5)24-17/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHCILOOGXFWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN3C2=NC(=C3)C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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